molecular formula C17H15N3O3 B6529279 N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide CAS No. 946305-89-1

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B6529279
CAS No.: 946305-89-1
M. Wt: 309.32 g/mol
InChI Key: NNWHOTYKUHUCMI-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer , which suggests that they may interact with a variety of cellular targets.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Given the broad biological activities associated with 1,3,4-oxadiazole derivatives , it’s likely that multiple pathways could be affected, leading to downstream effects such as inhibition of cell proliferation in the case of anticancer activity.

Pharmacokinetics

Compounds bearing amide functionality are known for their high solubility and the ease and efficiency in reaching the target sites , which could potentially enhance the bioavailability of this compound.

Result of Action

It’s known that 1,3,4-oxadiazole derivatives can exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Phenyl Group: The oxadiazole intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the phenyl-oxadiazole intermediate with phenoxyacetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Common industrial methods include:

    Batch Processing: Involves the sequential addition of reactants in a controlled environment.

    Continuous Flow Processing: Utilizes a continuous flow of reactants through a reactor, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound finds use in the development of new materials and as a precursor for other chemical syntheses.

Comparison with Similar Compounds

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide can be compared with other oxadiazole derivatives, such as:

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties.

    1,2,4-oxadiazole derivatives: Studied for their antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyacetamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-19-20-17(23-12)13-7-9-14(10-8-13)18-16(21)11-22-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHOTYKUHUCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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